3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoro-5-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the substituents on the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.
Scientific Research Applications
3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-thiol
- 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-carboxylic acid
- 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-methanol
Uniqueness
3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H8FN3O |
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Molecular Weight |
193.18 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H8FN3O/c1-5-2-6(4-7(10)3-5)8-12-9(11)14-13-8/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
UQJJRUAQJYEXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=NOC(=N2)N |
Origin of Product |
United States |
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